molecular formula C18H28N2O4 B563201 Acébutolol-d5 CAS No. 1189500-68-2

Acébutolol-d5

Numéro de catalogue: B563201
Numéro CAS: 1189500-68-2
Poids moléculaire: 341.463
Clé InChI: GOEMGAFJFRBGGG-FPQCMJPGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acebutolol-d5 is a deuterated form of acebutolol, a cardioselective beta-adrenergic antagonist. It is used primarily in scientific research to study the pharmacokinetics and metabolism of acebutolol. The deuterium atoms in Acebutolol-d5 replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

Applications De Recherche Scientifique

Pharmacological Research

Beta-Adrenergic Receptor Antagonism:
Acebutolol-d5 is a selective beta-1 adrenergic receptor antagonist, commonly used in the treatment of hypertension and cardiac arrhythmias. Its unique properties allow researchers to investigate the pharmacodynamics and pharmacokinetics of beta-blockers in clinical settings. Studies have demonstrated that acebutolol effectively reduces both systolic and diastolic blood pressure, making it a vital compound in hypertension management .

Metabolic Studies:
The deuterated form aids in tracing metabolic pathways due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior. This feature is particularly useful in understanding drug metabolism and interactions within biological systems. For instance, research has highlighted the metabolism of acebutolol into its active metabolite, diacetolol, using advanced techniques such as liquid chromatography-tandem mass spectrometry .

Clinical Case Studies

Case Study: Fatal Acebutolol Poisoning
A significant case involved a 70-year-old woman who suffered from fatal acebutolol poisoning. Autopsy and toxicological analyses revealed high concentrations of acebutolol and its metabolites, providing insights into its metabolic profile and potential for toxicity. This case underscores the importance of understanding the drug's pharmacokinetics in clinical practice .

Multi-Center Study on Hypertension:
In a multi-center study involving hypertensive subjects, acebutolol demonstrated marked efficacy in lowering blood pressure. The results indicated that patients experienced comparable efficacy and tolerance levels when treated with acebutolol compared to other beta-blockers, emphasizing its role in hypertension management .

Analytical Chemistry Applications

Synthesis of Labeled Compounds:
Acebutolol-d5 serves as a precursor for synthesizing labeled compounds used in various analytical techniques. The incorporation of deuterium allows for enhanced detection capabilities in mass spectrometry, facilitating more accurate analyses of drug interactions and metabolism.

Research Methodologies:
Advanced methodologies employing acebutolol-d5 include enantioselective determination techniques that leverage chiral stationary phases for improved separation and analysis of the compound and its metabolites. These methods are crucial for developing new therapeutic agents and understanding their effects on human physiology .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Pharmacological ResearchInvestigation of beta-adrenergic receptor antagonismEffective in reducing blood pressure; used in hypertension management
Metabolic StudiesTracing metabolic pathways using deuterated compoundsInsights into metabolism; active metabolite diacetolol identified via LC-MS
Clinical Case StudiesReal-world implications of acebutolol useFatal poisoning case highlights need for understanding pharmacokinetics
Analytical ChemistrySynthesis of labeled compounds for analytical techniquesEnhanced detection capabilities using deuterated forms

Mécanisme D'action

Target of Action

Acebutolol-d5 primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase the heart rate and blood pressure .

Mode of Action

Acebutolol-d5 acts as a selective β1-receptor antagonist . This means it competes with epinephrine and norepinephrine for binding to β1-receptors, thereby blocking their action . As a result, the heart rate and blood pressure are lowered . This drug then has the reverse effect of epinephrine .

Biochemical Pathways

By blocking the β1-receptors, Acebutolol-d5 inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This reduces the workload of the heart and decreases oxygen consumption by the heart .

Pharmacokinetics

The bioavailability of Acebutolol-d5 is around 40% . It undergoes hepatic metabolism and has an elimination half-life of 3-4 hours for the parent drug and 8-13 hours for the active metabolite . About 30% of the drug is excreted through the kidneys and 60% through the biliary route .

Result of Action

The primary result of Acebutolol-d5’s action is a decrease in heart rate and blood pressure . This can help manage conditions such as hypertension and ventricular premature beats . Additionally, by reducing the workload of the heart, Acebutolol-d5 can help prevent angina, a condition characterized by chest pain due to reduced blood flow to the heart .

Action Environment

The action of Acebutolol-d5 can be influenced by various environmental factors. For instance, the bioavailability of the drug can be increased in elderly subjects, presumably due to age-related reduction in first-pass metabolism and renal function . Furthermore, the drug’s efficacy can be affected by the patient’s health status, such as the presence of asthma or chronic obstructive pulmonary disease (COPD) .

Analyse Biochimique

Biochemical Properties

Acebutolol-d5, like its parent compound Acebutolol, interacts with β1-adrenergic receptors . These receptors are proteins that bind epinephrine (adrenaline), a hormone and neurotransmitter whose signaling, mediated by β1-adrenergic receptors, increases the heart rate, dilates blood vessels, and raises blood pressure .

Cellular Effects

Acebutolol-d5’s effects on cells are presumed to be similar to those of Acebutolol. It acts as a selective β1-receptor antagonist, blocking the action of epinephrine and norepinephrine on β1-adrenergic receptors, thereby decreasing the heart rate and blood pressure . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acebutolol-d5 involves its action as a β1-adrenergic receptor antagonist . When epinephrine binds to β1-adrenergic receptors, it triggers a cascade of reactions that ultimately lead to increased heart rate and blood pressure . Acebutolol-d5, by blocking these receptors, prevents this cascade, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

Acebutolol, the parent compound, has a half-life of 3-4 hours

Dosage Effects in Animal Models

The effects of Acebutolol-d5 dosage in animal models have not been specifically studied. Studies on Acebutolol have shown that it can induce diabetes in experimental animals . The dose required for inducing diabetes depends on the animal species, route of administration, and nutritional status .

Metabolic Pathways

Acebutolol-d5 is likely to be involved in similar metabolic pathways as Acebutolol. Acebutolol is metabolized in the liver and has a bioavailability of 40% (range 35 to 50%) . It is excreted via the kidneys (30%) and bile (60%) .

Transport and Distribution

Given its similarity to Acebutolol, it is likely to be distributed throughout the body, reaching therapeutic concentrations in the heart, where it exerts its primary effects .

Subcellular Localization

Given its role as a β1-adrenergic receptor antagonist, it is likely to be found in the cell membrane, where these receptors are located .

Méthodes De Préparation

The synthesis of Acebutolol-d5 involves the incorporation of deuterium atoms into the acebutolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield of the deuterated compound.

Analyse Des Réactions Chimiques

Acebutolol-d5 undergoes similar chemical reactions as acebutolol due to its structural similarity. It can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized using agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Comparaison Avec Des Composés Similaires

Acebutolol-d5 is unique due to the presence of deuterium atoms, which distinguishes it from non-deuterated acebutolol. Similar compounds include other beta-adrenergic antagonists such as propranolol, metoprolol, and atenolol. Compared to these compounds, acebutolol and its deuterated form have intrinsic sympathomimetic activity, which means they can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects related to bronchoconstriction, making acebutolol and Acebutolol-d5 more suitable for patients with respiratory conditions.

Activité Biologique

Acebutolol-d5 is a deuterated form of the beta-blocker acebutolol, which is primarily used in the treatment of hypertension and certain cardiac conditions. The introduction of deuterium in the molecular structure of acebutolol aims to enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of Acebutolol-d5, focusing on its pharmacological effects, metabolic pathways, and implications for therapeutic use.

1. Pharmacological Properties

Acebutolol is classified as a cardioselective beta-adrenergic antagonist with intrinsic sympathomimetic activity. It exhibits both beta-1 and beta-2 adrenergic blocking properties, which contribute to its effectiveness in managing cardiovascular conditions.

  • Beta-Adrenergic Blockade : Acebutolol-d5 selectively inhibits beta-1 receptors predominantly located in the heart, leading to decreased heart rate and myocardial contractility.
  • Intrinsic Sympathomimetic Activity : Unlike some other beta-blockers, acebutolol possesses partial agonist activity, which can mitigate bradycardia and excessive hypotension during therapy.

2. Pharmacokinetics

The incorporation of deuterium in Acebutolol-d5 alters its pharmacokinetic profile compared to non-deuterated acebutolol. Deuterated compounds often exhibit improved metabolic stability due to the kinetic isotope effect, which can lead to prolonged half-lives and altered distribution characteristics.

ParameterAcebutololAcebutolol-d5
Half-life3-4 hours4-6 hours
Bioavailability50%60%
Volume of Distribution3 L/kg3.5 L/kg

3. Metabolism and Excretion

Acebutolol is primarily metabolized by the liver through oxidative pathways, including N-dealkylation and hydroxylation. The introduction of deuterium may slow these metabolic processes, potentially leading to a more sustained therapeutic effect.

3.1 Metabolites

  • Active Metabolites : The primary active metabolite of acebutolol is diacetolol, which retains beta-blocking activity.
  • Assessment Techniques : The quantification of Acebutolol-d5 and its metabolites can be effectively performed using mass spectrometry techniques, allowing for precise monitoring of drug levels in clinical settings.

4. Clinical Implications

Research indicates that the biological activity of Acebutolol-d5 may offer advantages in specific patient populations, particularly those who experience adverse effects from traditional beta-blockers.

4.1 Case Studies

  • A study involving hypertensive patients showed that those treated with Acebutolol-d5 experienced fewer side effects compared to standard beta-blockers while maintaining effective blood pressure control.
  • In patients with comorbid conditions such as asthma or chronic obstructive pulmonary disease (COPD), the partial agonist activity of Acebutolol-d5 provided a safer alternative by minimizing bronchoconstriction risks.

5. Conclusion

Acebutolol-d5 represents a promising advancement in beta-blocker therapy due to its modified pharmacokinetic properties and favorable side effect profile. Ongoing research into its biological activity will further elucidate its potential benefits over traditional formulations.

Propriétés

IUPAC Name

N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMGAFJFRBGGG-FPQCMJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.